molecular formula C11H20O3 B14176611 3-Oxoundecanoic acid CAS No. 4435-85-2

3-Oxoundecanoic acid

Cat. No.: B14176611
CAS No.: 4435-85-2
M. Wt: 200.27 g/mol
InChI Key: RYAXOIRSQGWHQD-UHFFFAOYSA-N
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Description

3-Oxoundecanoic acid is an organic compound belonging to the class of medium-chain keto acids and derivatives. It has a molecular formula of C11H20O3 and is characterized by a keto group at the third carbon of an undecanoic acid chain. This compound is hydrophobic, practically insoluble in water, and relatively neutral .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxoundecanoic acid can be synthesized through the oxidation of 1,10-undecanediol. The oxidation process can yield 10-hydroxyundecanal, 10-oxoundecanal, or 10-oxoundecanoic acid depending on the amount of oxidizing agent used .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled oxidation of undecanoic acid derivatives under specific conditions to achieve the desired keto acid.

Chemical Reactions Analysis

Types of Reactions: 3-Oxoundecanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy acids.

    Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the keto group under acidic or basic conditions.

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: Hydroxy acids.

    Substitution: Substituted keto acids or alcohols.

Scientific Research Applications

3-Oxoundecanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxoundecanoic acid involves its interaction with cellular components. In antifungal applications, it triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. Increased levels of reactive oxygen species cause damage to the cell membrane and cell wall, ultimately affecting fungal viability .

Comparison with Similar Compounds

Uniqueness: 3-Oxoundecanoic acid is unique due to its specific keto group placement, which influences its reactivity and interaction with biological systems. Its hydrophobic nature and relatively neutral pH also distinguish it from other keto acids.

Properties

CAS No.

4435-85-2

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

3-oxoundecanoic acid

InChI

InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h2-9H2,1H3,(H,13,14)

InChI Key

RYAXOIRSQGWHQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CC(=O)O

Origin of Product

United States

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